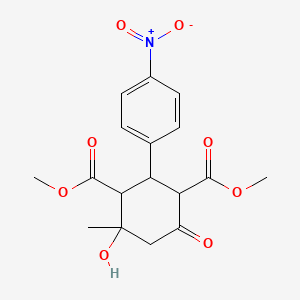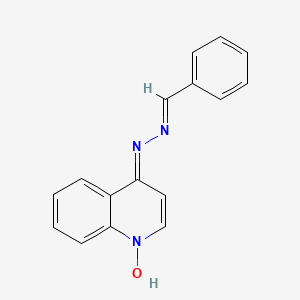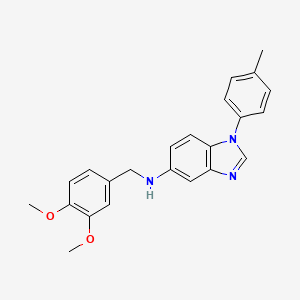![molecular formula C20H21NO7S B4999531 dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate, commonly known as DBT, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBT is a member of the terephthalate family, which is widely used in the production of polymers, plastics, and fibers.
Applications De Recherche Scientifique
DBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DBT has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, DBT has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs and biomolecules. In materials science, DBT has been utilized as a building block for the synthesis of various polymers and fibers, including polyesters and polyamides. Finally, DBT has been explored as a catalyst for various chemical reactions, such as the oxidation of alcohols and the synthesis of esters.
Mécanisme D'action
The mechanism of action of DBT in its various applications is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, including DNA and proteins. In the case of its anticancer activity, DBT has been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway. Additionally, DBT has been shown to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DBT has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and form stable complexes with various drugs and biomolecules. Additionally, DBT has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DBT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Additionally, DBT can be easily modified to incorporate various functional groups, which can enhance its properties for specific applications. However, one limitation of DBT is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
For the study of DBT include its further investigation as an anticancer agent, drug delivery system, and catalyst, as well as the synthesis of new derivatives with enhanced properties for specific applications.
Méthodes De Synthèse
DBT is synthesized through a multi-step process that involves the reaction of terephthalic acid with benzylsulfonyl chloride, followed by the addition of 3-aminopropionic acid and dimethyl sulfate. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
dimethyl 2-(3-benzylsulfonylpropanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-27-19(23)15-8-9-16(20(24)28-2)17(12-15)21-18(22)10-11-29(25,26)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMKTLENSAULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)

![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)